molecular formula C18H19N3O3S B3468593 2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B3468593
M. Wt: 357.4 g/mol
InChI Key: AJKMXTJQMDHMPM-UHFFFAOYSA-N
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Description

2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The starting materials might include substituted benzenes and phthalazines, which undergo sulfonation, alkylation, and other functional group transformations under controlled conditions. Common reagents used in these reactions include sulfuric acid, alkyl halides, and various catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as an antibacterial or antiviral agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial growth by interfering with folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

The unique structural features of 2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE, such as the phthalazine moiety, may confer distinct biological activities or chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

2-methyl-5-(4-oxo-3H-phthalazin-1-yl)-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-11(2)21-25(23,24)16-10-13(9-8-12(16)3)17-14-6-4-5-7-15(14)18(22)20-19-17/h4-11,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKMXTJQMDHMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

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